molecular formula C18H28I2N4 B14136691 3,5-Bis(dimethylaminomethyl)-1H,7H-pyrrolo(3,2-f)indole dimethiodide CAS No. 84905-61-3

3,5-Bis(dimethylaminomethyl)-1H,7H-pyrrolo(3,2-f)indole dimethiodide

Cat. No.: B14136691
CAS No.: 84905-61-3
M. Wt: 554.3 g/mol
InChI Key: BPAQOISAXZDXSK-UHFFFAOYSA-L
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Description

3,5-Bis(dimethylaminomethyl)-1H,7H-pyrrolo(3,2-f)indole dimethiodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of dimethylaminomethyl groups attached to a pyrroloindole core, which is further modified by the addition of methiodide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(dimethylaminomethyl)-1H,7H-pyrrolo(3,2-f)indole dimethiodide typically involves multiple steps, starting with the formation of the pyrroloindole core. This can be achieved through cyclization reactions involving appropriate precursors. The dimethylaminomethyl groups are then introduced via alkylation reactions, often using dimethylamine and formaldehyde under controlled conditions. Finally, the methiodide groups are added through a quaternization reaction using methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(dimethylaminomethyl)-1H,7H-pyrrolo(3,2-f)indole dimethiodide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the removal of the methiodide groups.

    Substitution: The dimethylaminomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce demethylated derivatives.

Scientific Research Applications

3,5-Bis(dimethylaminomethyl)-1H,7H-pyrrolo(3,2-f)indole dimethiodide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Bis(dimethylaminomethyl)-1H,7H-pyrrolo(3,2-f)indole dimethiodide involves its interaction with molecular targets such as enzymes and receptors. The dimethylaminomethyl groups can form hydrogen bonds and electrostatic interactions with target molecules, while the pyrroloindole core provides a rigid scaffold that enhances binding affinity. The methiodide groups may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)phenyl isocyanate
  • 3,5-Bis(trifluoromethyl)phenylboronic acid
  • 3,5-Bis(trifluoromethyl)benzyl bromide

Uniqueness

Compared to these similar compounds, 3,5-Bis(dimethylaminomethyl)-1H,7H-pyrrolo(3,2-f)indole dimethiodide stands out due to its unique combination of functional groups and structural features. The presence of both dimethylaminomethyl and methiodide groups provides a distinct set of chemical properties and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

84905-61-3

Molecular Formula

C18H28I2N4

Molecular Weight

554.3 g/mol

IUPAC Name

trimethyl-[[3-[(trimethylazaniumyl)methyl]-1,7-dihydropyrrolo[3,2-f]indol-5-yl]methyl]azanium;diiodide

InChI

InChI=1S/C18H28N4.2HI/c1-21(2,3)11-13-9-19-17-8-18-16(7-15(13)17)14(10-20-18)12-22(4,5)6;;/h7-10,19-20H,11-12H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

BPAQOISAXZDXSK-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(C)CC1=CNC2=CC3=C(C=C21)C(=CN3)C[N+](C)(C)C.[I-].[I-]

Origin of Product

United States

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